1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolidinone ring with a benzodiazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodiazole Moiety: This step involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzodiazole ring.
Substitution Reaction: The benzodiazole intermediate is then subjected to a substitution reaction with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-methylphenylmethyl group.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 5-chloro-2-methoxyphenylacetic acid under basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halides or organometallic reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with various molecular targets suggest it could be useful in developing new treatments for diseases such as Alzheimer’s, Parkinson’s, and certain types of cancer.
Industry
In the industrial sector, this compound is explored for its potential use in materials science. Its unique properties may make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote cell survival.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Unique due to its combination of a pyrrolidinone ring and a benzodiazole moiety.
1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.
1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-17-6-5-7-18(12-17)15-30-22-9-4-3-8-21(22)28-26(30)19-13-25(31)29(16-19)23-14-20(27)10-11-24(23)32-2/h3-12,14,19H,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLULCNDCWYSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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